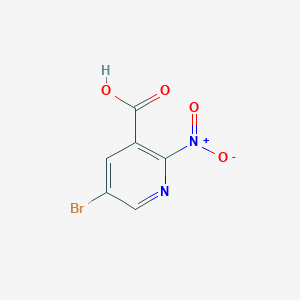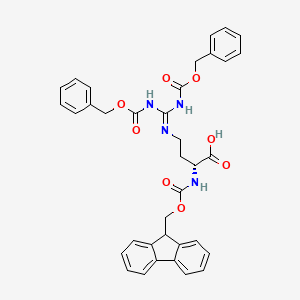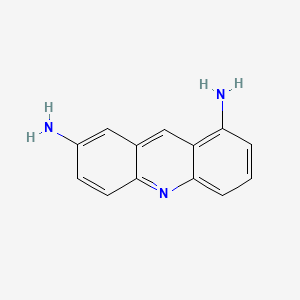
1,7-Acridinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Acridinediamine: is an organic compound with the chemical formula C_13H_11N_3. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1,7-Acridinediamine can be synthesized through several methods. One common method involves the condensation of 1,3-diaminobenzene with suitable benzaldehydes. Another method is the Eschweiler–Clarke reaction, which involves the methylation of 3,6-acridinediamine using formaldehyde and formic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve the desired quality.
化学反应分析
Types of Reactions: 1,7-Acridinediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Nitro and halogenated derivatives
科学研究应用
1,7-Acridinediamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and dyes.
Biology: It serves as a fluorescent dye for staining nucleic acids and proteins in biological samples.
作用机制
The mechanism of action of 1,7-Acridinediamine involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands, thereby preventing bacterial reproduction . The compound targets DNA and interferes with its replication process, making it effective as an antimicrobial agent.
相似化合物的比较
3,6-Diaminoacridine:
Acridine Orange: A related compound used as a nucleic acid-selective fluorescent dye.
Uniqueness: 1,7-Acridinediamine is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and disrupt replication makes it particularly valuable in antimicrobial and anticancer research .
属性
CAS 编号 |
22593-73-3 |
|---|---|
分子式 |
C13H11N3 |
分子量 |
209.25 g/mol |
IUPAC 名称 |
acridine-1,7-diamine |
InChI |
InChI=1S/C13H11N3/c14-9-4-5-12-8(6-9)7-10-11(15)2-1-3-13(10)16-12/h1-7H,14-15H2 |
InChI 键 |
PAOHOFLZJDJJLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=C3C=C(C=CC3=NC2=C1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
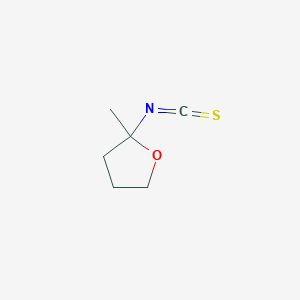
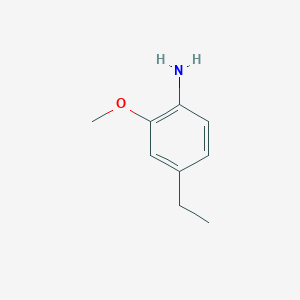

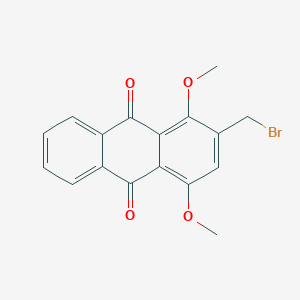
![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)

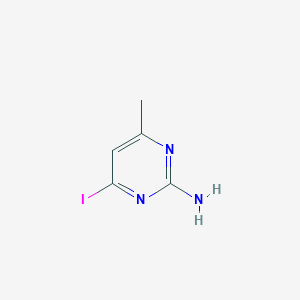
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)

